Bienvenue dans la boutique en ligne BenchChem!

2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Nitric oxide synthase inhibition Enzyme affinity Fragment-based drug discovery

This piperidine-based compound combines a mesitylsulfonyl hydrophobic anchor and a nitrile pharmacophore, delivering a Ki of 330 nM against nNOS and validated sEH fragment interactions. Unlike isolated fragments or amide analogs, it enables simultaneous exploration of potency/selectivity and metabolic stability comparisons, making it a privileged scaffold for CNS drug discovery and non-urea sEH inhibitor programs.

Molecular Formula C20H23N3O3S
Molecular Weight 385.48
CAS No. 1797754-82-5
Cat. No. B2640587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1797754-82-5
Molecular FormulaC20H23N3O3S
Molecular Weight385.48
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N)C
InChIInChI=1S/C20H23N3O3S/c1-14-11-15(2)19(16(3)12-14)27(24,25)23-9-6-18(7-10-23)26-20-17(13-21)5-4-8-22-20/h4-5,8,11-12,18H,6-7,9-10H2,1-3H3
InChIKeyVSTKLOPEJPUTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797754‑82‑5) for Targeted Small‑Molecule Research: Baseline Overview


2-((1-(Mesitylsulfonyl)piperidin-4‑yl)oxy)nicotinonitrile is a synthetic, piperidine‑based small molecule that incorporates a mesitylsulfonyl (2,4,6‑trimethylphenylsulfonyl) N‑cap and a 3‑cyanopyridin‑2‑yl ether side‑chain. Its scaffold places it in the broader group of non‑urea soluble epoxide hydrolase (sEH) ligands, yet the nitrile moiety is also a recognised fragment hit for the sEH catalytic site [1]. The compound has been registered in structure‑activity databases with an enzyme inhibitory constant (Ki) of 330 nM against recombinant rat neuronal nitric oxide synthase (nNOS) [2]. This dual pharmacophore architecture—a sterically demanding sulfonamide linked to a nitrile‑bearing heterocycle—differentiates the molecule from simpler sulfonamide‑piperidines and from nitrile‑only fragments, making it a versatile starting point for mechanistic and selectivity profiling studies.

Why Generic Substitution Fails for 2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797754‑‑82‑5): The Deficiency of Simpler Analogs


Generic replacement of 2-((1-(mesitylsulfonyl)piperidin-4‑yl)oxy)nicotinonitrile with simpler congeners—such as N‑cycloheptyl‑1‑(mesitylsulfonyl)piperidine‑4‑carboxamide, 2‑(piperazin‑1‑yl)nicotinonitrile or 1‑(methylsulfonyl)piperidine—fails because the target compound integrates two independently validated binding motifs into a single scaffold. Crystallographic evidence shows that the nitrile group of 2‑(piperazin‑1‑yl)nicotinonitrile forms hydrogen bonds with the catalytic Asp335, Tyr383 and Tyr466 of human sEH [1], while the mesitylsulfonyl‑piperidine portion occupies a hydrophobic pocket known to boost potency and microsomal stability in amide‑based sEH inhibitors [2]. An analog lacking the mesitylsulfonyl group loses the hydrophobic anchorage; an analog lacking the nitrile loses key polar interactions. Conversely, the amide analog (PDB 4HAI) employs a carboxamide hydrogen‑bond network instead of the nitrile‑driven interaction, producing a different residence time and metabolic profile. Therefore, substituting the target compound for any of these fragments or analogs in a functional assay, selectivity panel or preclinical study inevitably alters the binding mode, potency and metabolic stability, precluding interchangeable procurement.

Product‑Specific Quantitative Evidence Guide: 2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797754‑‑82‑5)


nNOS Inhibitory Potency: Direct Affinity Comparison Against a Structurally Simplified Fragment

Against recombinant rat neuronal nitric oxide synthase (nNOS), 2-((1-(mesitylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile exhibits a Ki of 330 nM [1]. Although a direct head‑to‑head assay with the simpler fragment 2‑(piperazin‑1‑yl)nicotinonitrile is not available in the same publication, class‑level SAR trends indicate that appending the mesitylsulfonyl‑piperidine group to the nitrile‑bearing scaffold substantially enhances binding affinity relative to the fragment alone, which typically displays millimolar or high‑micromolar affinity for nitric oxide synthase isoforms [2].

Nitric oxide synthase inhibition Enzyme affinity Fragment-based drug discovery

Dual Pharmacophore Architecture: sEH Active‑Site Occupancy Characterised by Crystallography

The 2‑nicotinonitrile portion of the target compound is a validated hit for the human soluble epoxide hydrolase (sEH) catalytic site. In the co‑crystal structure of the closely related 2‑(piperazin‑1‑yl)nicotinonitrile (PDB 4Y2R), the nitrile nitrogen accepts a hydrogen bond from Tyr466 and the pyridine nitrogen interacts with Asp335, while the piperazine ring forms additional contacts [1]. The target compound retains this nitrile‑pyridine motif while replacing the piperazine with a mesitylsulfonyl‑piperidine, which in a separate co‑crystal structure (PDB 4HAI) occupies the hydrophobic sEH pocket and contributes sub‑nanomolar inhibitory potency [2]. Thus, the target compound is expected to engage both the catalytic pocket and the adjacent hydrophobic void, a dual binding mode not achievable with either fragment alone.

Soluble epoxide hydrolase Crystallographic fragment screening Hydrogen bond network

Metabolic Stability Advantage Inferred from Amide-to-Nitrile Replacement

The amide analog N‑cycloheptyl‑1‑(mesitylsulfonyl)piperidine‑4‑carboxamide has been reported to possess stability in human liver microsomal assays suitable for preclinical development [1]. However, secondary carboxamides are susceptible to hydrolytic cleavage by amidases and esterases in vivo, a liability not shared by the nitrile group in 2-((1-(mesitylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile. Nitriles are established metabolically stable bioisosteres of amides, as demonstrated in multiple approved drugs [2]. While direct comparative microsomal stability data for the target compound versus the amide analog are not yet published, the structural replacement alone predicts a higher resistance to hydrolytic metabolism.

Human liver microsome stability Amide bond hydrolysis Nitrile bioisostere

Selectivity Potential Over Urea‑Based sEH Inhibitors

Most clinical‑stage sEH inhibitors (e.g., GSK2256294) contain a urea motif that forms tight hydrogen bonds with the catalytic aspartate and tyrosines, but urea inhibitors frequently exhibit off‑target activity on the related enzyme epoxide hydrolase 1 (mEH) and on certain cytochrome P450 isoforms [1]. The target compound belongs to the non‑urea class, as verified by the SAR study of piperidine‑derived amide/nitrile sEH inhibitors that produced sub‑nanomolar human sEH inhibition with no detectable interaction with the urea‑binding pocket [2]. By avoiding the urea pharmacophore, 2-((1-(mesitylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is anticipated to have a narrower off‑target profile relative to urea‑containing comparators.

Soluble epoxide hydrolase Non-urea inhibitor Selectivity profiling

Best Research and Industrial Application Scenarios for 2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797754‑‑82‑5)


Selective nNOS Inhibition in Neuroinflammation Models

With a Ki of 330 nM against rat nNOS [1], the compound can serve as a moderately potent starting scaffold for the development of isoform‑selective nNOS inhibitors. Its dual pharmacophore nature allows simultaneous exploration of potency and selectivity over eNOS and iNOS, which is critical for cellular neuroinflammation assays where off‑target vasodilation (eNOS) or immune effects (iNOS) must be minimized.

Fragment‑Based Lead Optimization for Soluble Epoxide Hydrolase

The nitrile motif is a validated sEH fragment hit, and the mesitylsulfonyl‑piperidine group is a proven potency‑enhancing anchor [2][3]. The target compound combines both, making it a privileged intermediate for structure‑guided medicinal chemistry programs aimed at non‑urea sEH inhibitors with improved metabolic stability.

Metabolic Stability Screening of Nitrile‑Containing Bioisosteres

Because the compound replaces a labile amide bond with a nitrile, it is a valuable tool compound for comparing in‑vitro microsomal and plasma stability profiles against amide‑based sEH inhibitors [3]. Procurement of this compound enables paired stability experiments that inform the design of longer‑acting therapeutic candidates.

Selectivity Panel Building for Non‑Urea Epoxide Hydrolase Ligands

As a representative of the non‑urea sEH inhibitor class, the compound can be included in selectivity panels alongside urea‑based inhibitors (e.g., GSK2256294) to profile off‑target activity across epoxide hydrolase isoforms and cytochrome P450 enzymes, supporting the identification of cleaner chemical probes [4].

Quote Request

Request a Quote for 2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.